3,5-Dimethyl-1H-pyrazole-1-carboxamide
Overview
Description
3,5-Dimethyl-1H-pyrazole-1-carboxamide is a useful research compound. Its molecular formula is C6H9N3O and its molecular weight is 139.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 70738. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
It is known that pyrazole derivatives, which include 3,5-dimethylpyrazole-1-carboxamide, have been investigated for their antibacterial performances against various bacteria .
Mode of Action
It is suggested that its action may depend on its effect on plasma free fatty acids (ffa) and also on the presence of the liver and/or intestinal tract .
Biochemical Pathways
3,5-Dimethylpyrazole-1-carboxamide has been found to inhibit soil nitrification effectively and decrease soil nitrate reductase activity, while increasing nitrite reductase and dehydrogenase activities . The inhibition effects were dose-dependent .
Pharmacokinetics
The compound’s molecular weight is 13916 , which could influence its pharmacokinetic properties.
Result of Action
It is known that pyrazole derivatives can exhibit antibacterial activity .
Action Environment
A deeper understanding of the structure and chemistry of pyrazoles, including 3,5-dimethylpyrazole-1-carboxamide, would be beneficial for the elucidation of their chemical potential, their behavior in different environments, and how their versatility may affect the development of efficient synthetic methodologies .
Biochemical Analysis
Biochemical Properties
Pyrazoles, the class of compounds to which it belongs, are known to exhibit tautomerism . This phenomenon may influence their reactivity and the nature of their interactions with enzymes, proteins, and other biomolecules .
Molecular Mechanism
It is known that pyrazoles can exhibit changes in structure due to tautomerism, which can translate into changes in properties . These changes may influence the compound’s binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
The compound has a melting point of 112-114 °C , suggesting it is stable under normal laboratory conditions.
Properties
IUPAC Name |
3,5-dimethylpyrazole-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-4-3-5(2)9(8-4)6(7)10/h3H,1-2H3,(H2,7,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKRDSDDYNMVKCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20239411 | |
Record name | 3,5-Dimethyl-1H-pyrazole-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20239411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
934-48-5 | |
Record name | 3,5-Dimethyl-1H-pyrazole-1-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=934-48-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dimethyl-1H-pyrazole-1-carboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000934485 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 934-48-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70738 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 934-48-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56168 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 934-48-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51106 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,5-Dimethyl-1H-pyrazole-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20239411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dimethyl-1H-pyrazole-1-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.076 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,5-DIMETHYL-1H-PYRAZOLE-1-CARBOXAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TR59ZE0M3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3,5-Dimethyl-1H-pyrazole-1-carboxamide in drug discovery?
A1: this compound serves as a key building block in synthesizing more complex molecules with potential pharmaceutical applications. Specifically, it acts as an aminocarbonyl transfer reagent in the synthesis of 5-amino-3-hydroxy-1H-pyrazole-1-carboxamide (1), identified as a potential lead compound for novel skeletal muscle relaxants. [] This indicates its value in medicinal chemistry for developing new therapeutic agents.
Q2: How does the stability of this compound compare to similar compounds, and what implications does this have for its use?
A2: this compound exhibits rapid hydrolysis with a half-life of approximately one hour at pH 2.0 and 6.7. [] In contrast, its analog, 3,5-dimethyl-pyrazole-1-N,N-dimethylcarboxamide, demonstrates complete stability under the same conditions. Despite this difference in stability, both compounds possess equivalent biological activity. This suggests that the biological activity observed might be attributed to the intrinsic properties of the compounds themselves or differences in their absorption and metabolism, rather than solely relying on the hydrolysis of this compound. [] This finding is crucial in understanding the mechanism of action and guiding further development of related compounds for therapeutic use.
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